molecular formula C11H9NO3S2 B448427 (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 127378-32-9

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B448427
CAS No.: 127378-32-9
M. Wt: 267.3g/mol
InChI Key: YEJUJHJJZCVXBL-UITAMQMPSA-N
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Description

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone core, a benzylidene group, and functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

  • Condensation Reaction

      Reagents: 2-hydroxy-5-methoxybenzaldehyde, thiosemicarbazide

      Solvent: Ethanol or methanol

      Catalyst: Acetic acid or hydrochloric acid

      Temperature: Room temperature to reflux conditions

      Time: Several hours to overnight

  • Cyclization Reaction

      Reagents: Intermediate from the condensation reaction

      Catalyst: Base such as sodium hydroxide or potassium carbonate

      Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol, tetrahydrofuran; temperature0-25°C.

    Substitution: Alkyl halides, acyl chlorides; solventacetone, dichloromethane; temperature0-25°C.

Major Products

    Oxidation: Corresponding sulfone derivative.

    Reduction: Benzyl-substituted thiazolidinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development.

Medicine

In medicine, research has focused on its potential therapeutic effects. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease processes, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can bind to active sites of enzymes, inhibiting their activity. The benzylidene group can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2-hydroxy-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific positioning of the hydroxyl and methoxy groups on the benzylidene ring. This configuration can influence its reactivity and biological activity, potentially enhancing its effectiveness in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJUJHJJZCVXBL-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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